1-Fmoc-3-pyrrolidineacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVFSLBJPZLTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Difference between Fmoc-proline and 1-Fmoc-3-pyrrolidineacetic acid
This guide provides an in-depth technical comparison between Fmoc-Proline (the standard α-amino acid) and 1-Fmoc-3-pyrrolidineacetic acid (a γ-amino acid analog). It is structured to assist researchers in selecting the appropriate building block for peptide synthesis, peptidomimetic design, and medicinal chemistry applications.[1]
Structural Topology, Synthetic Behavior, and Conformational Utility
Executive Summary
While both molecules share a pyrrolidine core and an Fmoc-protected secondary amine, they are topologically distinct.[1] Fmoc-Proline is a rigid α-amino acid used to induce kinks, turns, and constrain the backbone
Structural & Chemical Fundamentals
The fundamental difference dictates their behavior in both synthesis and biological recognition.[1]
| Feature | Fmoc-Proline (Fmoc-Pro-OH) | This compound |
| Class | α-Amino Acid | γ-Amino Acid (Cyclic GABA Analog) |
| Backbone Path | N | N |
| Spacer Length | 1 Carbon (Rigid) | 3 Carbons (Flexible Linker) |
| Chirality Location | C | C |
| Racemization Risk | High (via oxazolone formation) | Negligible (No chiral |
| Primary Utility | Turn inducer, | Spacer, Foldamer building block, GABA mimetic |
Topological Visualization
The following diagram contrasts the backbone connectivity and atom spacing between the Nitrogen (N) and Carbonyl (C=O) centers.
Caption: Topological comparison showing the 1-atom spacer in Proline versus the 3-atom spacer path in the acetic acid derivative.
Synthetic Considerations (SPPS)
Coupling TO the Residue (N-Terminal Elongation)
Both molecules present a secondary amine after Fmoc removal. This is a critical bottleneck in Solid Phase Peptide Synthesis (SPPS).[1]
-
Challenge: The steric bulk of the pyrrolidine ring hinders the approach of the incoming activated amino acid.
-
Solution: Use high-efficiency coupling reagents (HATU, COMU) and extended reaction times or double coupling.[1]
-
Monitoring: Standard Kaiser tests (ninhydrin) fail for secondary amines. Use the Chloranil test or p-Nitrophenyl ester test to monitor deprotection and coupling completion.
Coupling OF the Residue (C-Terminal Activation)
This is where the two molecules diverge significantly.
Fmoc-Proline:
-
Sterics: The carboxylic acid is attached directly to the ring (secondary carbon). Activation is slower and more prone to steric clashes.[1]
-
Racemization: High risk.[1] The
-proton is acidic and on the chiral center. Activation can lead to oxazolone formation and subsequent epimerization, especially if base (DIEA/NMM) is used in excess.[1] -
Diketopiperazine (DKP): If Pro is the second residue from the resin, it is highly prone to intramolecular cyclization (DKP formation), cleaving the dipeptide from the resin.[1]
This compound:
-
Sterics: The carboxylic acid is attached to an exocyclic methylene group (primary carbon).[1] Activation is kinetically faster and less hindered than Proline.[1]
-
Racemization: Zero Risk. The chiral center is at C3 (the
-position relative to the carboxyl). The -carbon is a group, which is achiral.[1] There is no chiral proton adjacent to the carbonyl to be abstracted; thus, the stereochemical integrity of the ring is preserved regardless of activation harshness. -
DKP: Reduced risk compared to Proline due to the increased distance and flexibility, though still possible in specific sequences.[1]
Conformational Impact & Medicinal Chemistry[2]
Proline: The Turn Inducer
Proline is unique because its
-
Effect: It acts as a "breaker" for
-helices and -sheets.[1] -
Structure: Favors
-turns (hairpins) and Polyproline II (PPII) helices.[1] -
Cis/Trans Isomerization: The peptide bond preceding Proline has a high probability (~10-30%) of adopting the cis conformation, which controls protein folding kinetics and "on/off" states in signaling.
This compound: The Spacer & Scaffold
This molecule acts as a constrained
-
Effect: It extends the backbone by ~2.5 Å compared to Proline.[1]
-
Flexibility: The exocyclic -CH2-COOH allows for rotation that Proline forbids.[1] This makes it an excellent linker or spacer in PROTACs or bivalent ligands where a specific distance with defined vector orientation is required.[1]
-
Foldamers: In oligomers,
-amino acids can form specific helices (e.g., 14-helix) distinct from natural peptides.[1] The pyrrolidine ring restricts the N-C -C bond vectors, reducing the entropic cost of folding compared to linear GABA.
Decision Matrix for Drug Design
Caption: Decision tree for selecting between Proline and the Acetic Acid derivative based on structural requirements.
Experimental Protocols
General Handling
-
Storage: Both should be stored at +2°C to +8°C, kept dry.
-
Solubility: Soluble in DMF, NMP, and DCM.[1]
Optimized Coupling Protocol (For Secondary Amines)
This protocol applies when coupling TO the N-terminus of either molecule (i.e., attaching the next amino acid).
Reagents:
-
Activator: HATU (0.95 eq) or COMU (0.95 eq)[1]
-
Base: DIEA (2.0 eq) or TMP (2,4,6-trimethylpyridine) for lower racemization of Cys/His.[1]
-
Solvent: DMF (anhydrous).[1]
Workflow:
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Note: Use Chloranil test to confirm secondary amine presence (blue/green spots).
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
Activation: Dissolve incoming Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in DMF. Add DIEA (10 eq).[1] Shake for 30 sec.
-
Coupling: Add activated solution to resin.[1] Shake for 60–90 minutes (double the standard time).
-
Double Coupling (Recommended): Drain, wash DMF (3x), and repeat step 3-4 if the sequence is difficult.[1]
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.
Specific Note for this compound
When using this molecule as the incoming acid:
-
Racemization: No special precautions needed (no chiral
-proton).[1] -
Activation: Standard HBTU/DIEA is sufficient; HATU is not strictly necessary unless the previous residue on resin is sterically hindered (e.g., N-methyl AA).[1]
References
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (2000).[1] Oxford University Press.[1] Link[1]
-
Conform
-amino acids in foldamers. Vasudev, P.G., et al. (2011).[1] Chemical Reviews, 111(7), 4579-4611.[1] Link[1] -
Pyrrolidine-based scaffolds in medicinal chemistry. Neubauer, S., et al. (2014).[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Racemization in Peptide Synthesis. Benoiton, N.L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] Link
-
Secondary Amine Coupling Efficiency. Isidro-Llobet, A., et al. (2009).[1] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]
Sources
Methodological & Application
Synthesis of gamma-peptides using 1-Fmoc-3-pyrrolidineacetic acid
Application Note: High-Efficiency Solid-Phase Synthesis of -Peptide Foldamers Using this compound
Abstract & Strategic Overview
The incorporation of constrained
This compound serves as a critical building block in this domain. Structurally, it features a pyrrolidine ring containing the backbone nitrogen and a methylene-carboxyl tail at the C3 position. This creates a 4-bond separation between the amine and carbonyl (
Why this matters: Unlike flexible linear
The Challenge: The successful synthesis of peptides using this monomer is complicated by two factors:
-
Secondary Amine Nucleophile: Upon Fmoc removal, the exposed amine is part of a secondary cyclic system (pyrrolidine), significantly reducing nucleophilicity compared to primary amines.
-
Steric Bulk: The ring structure imposes steric hindrance, making subsequent acylation difficult and prone to deletion sequences.
This guide details an optimized Solid-Phase Peptide Synthesis (SPPS) protocol designed to overcome these barriers using high-efficiency coupling reagents (HATU/HOAt) and specialized monitoring techniques.
Critical Reagents & Material Science
To ensure reproducibility, the following reagent grades and specifications are required.
| Reagent Category | Recommended Specification | Rational for Selection |
| Building Block | This compound (Enantiopure recommended) | Purity >98%.[1] Free amine content <0.2% to prevent double insertions.[1] |
| Coupling Agent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Mandatory for this residue. Generates the highly reactive OAt-ester, essential for acylating the sterically hindered secondary amine. |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Synergistic with HATU to suppress racemization and accelerate reaction kinetics via neighboring group effects (pyridine nitrogen). |
| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base. Use fresh (amine-free) DMF to prevent premature Fmoc removal. |
| Monitoring | Chloranil & Acetaldehyde | Critical: The standard Kaiser (Ninhydrin) test is ineffective for secondary amines (false negatives). Chloranil reliably detects free pyrrolidine nitrogens. |
| Resin | Rink Amide or 2-Chlorotrityl Chloride | Rink Amide for C-terminal amides (stable). 2-CTC for C-terminal acids (prevents diketopiperazine formation). |
Experimental Workflow Visualization
The following diagram outlines the decision logic for coupling cycles, specifically distinguishing between standard residues and the hindered this compound.
Figure 1: Adaptive SPPS workflow distinguishing between standard primary amine elongation and the rigorous requirements for the secondary amine of the pyrrolidine scaffold.
Detailed Protocol: Synthesis of -Peptides[2]
Phase A: Resin Preparation & Loading
Assumption: Using Rink Amide MBHA resin (0.5–0.7 mmol/g) for C-terminal amide.
-
Swelling: Place resin in the reaction vessel. Add DMF (10 mL/g resin) and shake for 30 min. Drain.
-
Initial Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( min). -
First Residue Loading:
-
Dissolve this compound (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF.
-
Add DIEA (6 eq) to activate.
-
Add to resin immediately. Shake for 60 min.
-
Note: The first coupling to the linker is usually efficient.
-
Phase B: Chain Elongation (The Critical Steps)
This phase describes the cycle after the pyrrolidine residue is on the resin (coupling to the secondary amine).
Step 1: Fmoc Deprotection[2][3][4]
-
Add 20% Piperidine/DMF (containing 0.1 M HOBt to suppress aspartimide formation if Asp is present).
-
Shake for 5 min. Drain.
-
Add fresh 20% Piperidine/DMF. Shake for 15 min. Drain.
-
Extensive Wash: DMF (
min). Crucial: Residual piperidine forms adducts with HATU.
Step 2: The "Difficult" Coupling (Acylating the Pyrrolidine Ring)
Target: Forming the tertiary amide bond.
-
Activation:
-
Amino Acid (Next residue): 4.0 equivalents.
-
HATU: 3.9 equivalents.
-
HOAt: 4.0 equivalents.
-
DIEA: 8.0 equivalents.
-
Solvent: DMF (Max concentration, ~0.3 M).
-
-
Reaction:
-
Pre-activate the mixture for 30 seconds (yellow color develops).
-
Add to the resin-bound pyrrolidine amine.
-
Shake for 60–90 minutes .
-
-
Double Coupling (Mandatory):
-
Drain. Do not wash extensively (just 1x DMF).
-
Repeat the activation and addition steps with fresh reagents.
-
Shake for another 60 minutes.
-
Step 3: Monitoring (Chloranil Test)
Do not use Kaiser Test.
-
Take a few resin beads in a small glass tube.
-
Add 2 drops of 2% acetaldehyde in DMF.
-
Add 2 drops of 2% p-chloranil in DMF.
-
Wait 5 minutes.
-
Blue/Green Beads: Positive (Free secondary amine present).[5]
Recouple. -
Yellow/Clear Beads: Negative (Coupling complete).
Proceed.
-
Phase C: Cleavage & Isolation
-
Final Wash: DCM (
min) followed by MeOH ( min). Dry resin under vacuum. -
Cleavage Cocktail: Prepare TFA/TIS/Water (95:2.5:2.5).
-
Reaction: Add cocktail to resin. Shake for 2–3 hours at room temperature.
-
Precipitation: Filter filtrate into cold diethyl ether (
C). Centrifuge to pellet the peptide.
Troubleshooting & Optimization
Incomplete Coupling (Persistent Blue Chloranil)
If the pyrrolidine amine fails to react after double coupling:
-
Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF. NMP solvates aggregated peptide chains better.
-
Elevated Temperature: Perform the coupling at
C (microwave or water bath). Caution: Avoid heating if Cys or His are present to prevent racemization. -
Change Reagent: Use PyAOP (Phosphonium analog of HATU) or COMU . PyAOP often works better for extremely hindered amines.
Diketopiperazine (DKP) Formation
If the this compound is the second residue from the C-terminus (C-term acid), DKP formation is a high risk during Fmoc removal.
-
Solution: Use 2-Chlorotrityl Chloride resin and extremely bulky protecting groups on the first residue.
Solubility of -Peptides
Gamma-peptides can be hydrophobic.
-
Analysis: If HPLC peaks are broad, run the column at
C.
References
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link
- Foundational text on foldamer design principles.
-
Seebach, D., et al. (2004). Gamma-Peptides—The Third World of beta-Peptides? Chemistry & Biodiversity, 1(8), 1111–1239. Link
- Comprehensive review on gamma-peptide synthesis and structures.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link
- Establishes the mechanism of HOAt/H
-
Vojkovsky, T. (1995).[8] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[8]
- The definitive protocol for the Chloranil test.
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link
- Reference for reagent selection (H
Sources
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. cem.hu [cem.hu]
- 3. biovera.com.au [biovera.com.au]
- 4. chempep.com [chempep.com]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
Liquid phase peptide synthesis methods for pyrrolidine derivatives
Application Notes and Protocols
Topic: Liquid-Phase Peptide Synthesis (LPPS) Methods for Pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Liquid-Phase Synthesis for Pyrrolidine-Containing Peptides
Peptides incorporating pyrrolidine derivatives, most notably proline, play a crucial role in medicinal chemistry and drug discovery. The rigid, cyclic structure of the pyrrolidine ring imparts unique conformational constraints on the peptide backbone, influencing secondary structure and enhancing metabolic stability. While Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology for producing long peptides, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, remains a highly relevant and often superior strategy for specific applications.[1][2]
LPPS is particularly advantageous for the synthesis of short to medium-sized peptides, complex sequences prone to aggregation on a solid support, and in scenarios where large-scale production is required.[1][3][4] The defining feature of LPPS is that all reactions—coupling, deprotection, and purification—are carried out in a homogeneous solution.[5][6] This allows for the isolation and characterization of intermediates at each step, ensuring high purity of the final product and greater control over the synthetic process.[6] This level of control is invaluable when incorporating structurally demanding building blocks like pyrrolidine derivatives, which can influence reaction kinetics and introduce unique synthetic challenges.
This guide provides a detailed overview of the principles, methodologies, and practical protocols for the LPPS of peptides containing pyrrolidine derivatives, designed to equip researchers with the knowledge to leverage this powerful technique effectively.
Foundational Principles of Liquid-Phase Peptide Synthesis
Successful LPPS hinges on the strategic use of protecting groups and the efficient formation of amide bonds through activating agents. The entire process is a cycle of controlled reactions, each followed by a purification step.[4][6]
Protecting Group Strategy
To ensure the specific, sequential formation of peptide bonds, the reactive amino and carboxyl groups must be temporarily blocked or "protected".[7]
-
N-Terminal Protection: The α-amino group of the incoming amino acid is protected to prevent self-polymerization. Common protecting groups include:
-
Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate and removed with a strong acid like trifluoroacetic acid (TFA).[7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Introduced using Fmoc-Cl and cleaved under mild basic conditions, typically with a piperidine solution.[7][8]
-
Cbz (Carboxybenzyl): Also known as Z-group, it is removed by catalytic hydrogenation.
-
-
C-Terminal Protection: The C-terminal carboxyl group of the growing peptide chain is typically protected as an ester (e.g., methyl or benzyl ester) to prevent it from reacting during the coupling step.[7]
Peptide Bond Formation: Activation and Coupling
The formation of a peptide bond between a free amine and a carboxylic acid is thermodynamically unfavorable and requires the "activation" of the carboxyl group.[5] This is achieved using coupling reagents that convert the carboxylate into a more reactive intermediate.[5]
The choice of coupling reagent is critical for ensuring high yields and minimizing racemization, a side reaction that can compromise the stereochemical integrity of the peptide.
Table 1: Comparison of Common Coupling Reagents in LPPS
| Reagent Class | Example | Acronym | Key Features & Causality | Byproduct Solubility |
| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | The first widely used coupling reagent; highly effective and low-cost.[5][9] Activates carboxyl group to form a reactive O-acylisourea intermediate.[6] Prone to forming an insoluble byproduct, making it ideal for LPPS where it can be easily filtered off.[9][10] | Insoluble (DCU) |
| Carbodiimide | N,N'-Diisopropylcarbodiimide | DIC | A liquid alternative to DCC, offering easier handling.[9] The diisopropylurea byproduct is more soluble than DCU, which can simplify workup in some cases. Often used with additives like HOBt to suppress racemization.[10] | More Soluble |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC/WSC | Water-soluble carbodiimide.[5][9] The urea byproduct is also water-soluble, allowing for removal by simple aqueous extraction, which is highly advantageous in both organic and aqueous-phase syntheses.[10] | Water-Soluble |
| Uronium Salt | HATU | HATU | Highly efficient and fast-reacting, even with sterically hindered amino acids.[9] The 7-azabenzotriazole base is a superior leaving group, which accelerates the coupling reaction and minimizes racemization. Requires a non-nucleophilic base (e.g., DIPEA) for activation.[9] | Soluble |
| Phosphonium Salt | PyBOP/PyAOP | PyBOP | Generates an active ester in situ. Known for low racemization rates. PyAOP is particularly effective for coupling N-methylated amino acids and for peptide cyclization.[10][11] | Soluble |
| Anhydride | Propylphosphonic Anhydride | T3P® | A biomimetic reagent that forms a mixed anhydride intermediate.[12] The reaction is fast, efficient, and generates water-soluble byproducts, simplifying purification.[12] | Water-Soluble |
Core LPPS Workflow and Protocols
The general workflow for LPPS is an iterative cycle. For the synthesis of a dipeptide, the process involves protecting the constituent amino acids, coupling them, and then selectively deprotecting as needed for further chain elongation.
Protocol 1: Stepwise Synthesis of a Proline-Containing Dipeptide (Boc-Ala-Pro-OMe) using DCC
This protocol details the synthesis of Boc-L-Alaninyl-L-Proline methyl ester. Proline is chosen for its pyrrolidine structure. This method is a classic example of LPPS, where the insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration.[9]
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Methodology:
-
Preparation of Free Amine:
-
Dissolve L-Proline methyl ester hydrochloride (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes. The formation of triethylammonium chloride salt may be observed as a precipitate.
-
-
Coupling Reaction:
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq) in DCM.
-
Add this solution to the cold solution of H-Pro-OMe from Step 1.
-
Dissolve DCC (1.05 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0°C. The immediate formation of a white precipitate (DCU) is expected.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Causality: The primary goal of the work-up is to remove the DCU byproduct, unreacted starting materials, and the coupling agent.
-
Filter the reaction mixture through a sintered glass funnel or celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2x) to remove any unreacted amine and excess base.
-
Saturated NaHCO₃ solution (2x) to remove unreacted Boc-Ala-OH.
-
Brine (1x) to reduce the amount of dissolved water in the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude protected dipeptide.
-
-
Final Purification and Characterization:
-
The crude product can often be purified further by flash column chromatography on silica gel or by recrystallization if it is a solid.
-
Confirm the identity and purity of the final product (Boc-Ala-Pro-OMe) using techniques such as NMR spectroscopy and Mass Spectrometry.
-
Advanced Strategy: Convergent Fragment Condensation
For synthesizing longer peptides, a stepwise linear approach can lead to a cumulative decrease in yield and difficulty in purification. A more efficient strategy is convergent synthesis, or fragment condensation.[6] In this approach, smaller peptide fragments (typically 2-5 residues) are synthesized and purified separately via LPPS and then coupled together.
Advantages of Fragment Condensation:
-
Higher Overall Yield: Purifying smaller fragments is more efficient than purifying a single long, crude peptide.
-
Easier Purification: The molecular weight difference between the coupled product and the starting fragments is significant, simplifying chromatographic separation.
-
Reduced Risk of Racemization: Coupling is performed at the C-terminus of a peptide fragment rather than a single amino acid. While this can increase racemization risk at the activated residue, careful selection of coupling reagents (e.g., HATU, or carbodiimides with additives like HOBt) can effectively suppress this side reaction.[10]
Purification and Analysis of Pyrrolidine-Containing Peptides
Purification is a cornerstone of LPPS.[3] Unlike SPPS where excess reagents are washed away from a resin, in LPPS, the product must be isolated from a solution containing byproducts and unreacted materials.[6]
-
Extraction & Precipitation: As demonstrated in the protocol, liquid-liquid extraction is a powerful first step to remove acidic, basic, and water-soluble impurities. Precipitation can also be used, especially with larger peptides, by adding a non-solvent.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for peptide purification.[13] Separation is based on the hydrophobicity of the peptide. A non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a gradient of water and acetonitrile containing an ion-pairing agent like TFA.[13][14] More hydrophobic peptides are retained longer on the column.[15]
-
Analytical Techniques: The purity and identity of the final peptide are confirmed using:
-
Analytical RP-HPLC: To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, especially for complex peptidomimetics or to check for racemization.
-
Conclusion
Liquid-Phase Peptide Synthesis provides a robust, scalable, and highly controlled platform for the synthesis of peptides, particularly those containing challenging residues like pyrrolidine derivatives. While often more labor-intensive than SPPS due to the necessity of intermediate purification, LPPS offers unparalleled precision, leading to high-purity products.[6] Its suitability for both stepwise and convergent strategies makes it an indispensable tool for academic research and the industrial-scale production of short-to-medium length peptide therapeutics. By understanding the core principles of protection, coupling, and purification, researchers can effectively harness LPPS to construct complex and conformationally defined pyrrolidine-based peptides and peptidomimetics.
References
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
-
Macías, A., Ramallal, A. M., Alonso, E., del Pozo, C., & González, J. (2006). Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams. The Journal of Organic Chemistry, 71(20), 7721–7730. [Link]
- Unknown Author. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Gilson. (n.d.).
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- CPC Scientific. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CPC Scientific.
- Merck Millipore. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Merck Millipore.
- Smith, A. B., 3rd, & Hirschmann, R. (n.d.). Pyrrolinone-pyrrolidine Oligomers As Universal Peptidomimetics. PMC.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies.
- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- ProteoGenix. (n.d.). Liquid-Phase Peptide Synthesis Services. ProteoGenix.
- Macías, A., Ramallal, A. M., Alonso, E., del Pozo, C., & González, J. (2006). Collection - Synthesis of Enantiopure Pyrrolidine-Derived Peptidomimetics and Oligo-β-peptides via Nucleophilic Ring-Opening of β-Lactams†. The Journal of Organic Chemistry. Figshare.
- Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. Neuland Labs.
- Smith, A. B., 3rd, & Hirschmann, R. (n.d.). Pyrrolinone-Based Peptidomimetics: “Let the Enzyme or Receptor be the Judge”. PMC.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
- Bhat, P. (2025, July 10). Solid vs Liquid Peptide Synthesis: Choose the Right CDMO Partner. Pharmaoffer.com.
- ResolveMass Laboratories Inc. (2026, January 26). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
- Unknown Author. (2021, August 23). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production.
- Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Bachem. (2025, May 12). What Is Liquid Phase Peptide Synthesis?. Bachem.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
- CD Formulation. (n.d.). Liquid-Phase Peptide Synthesis (LPPS) Technology.
- Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin.
- ResearchGate. (2017, August 8). Solution phase peptide synthesis with only free amino acids.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Bachem.
- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Google Patents. (n.d.). EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives.
- Tolomelli, A., Cabri, W., et al. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). IRIS - Unibo.
Sources
- 1. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. Liquid-Phase Peptide Synthesis (LPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. peptide.com [peptide.com]
- 11. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]
- 12. cris.unibo.it [cris.unibo.it]
- 13. bachem.com [bachem.com]
- 14. lcms.cz [lcms.cz]
- 15. gilson.com [gilson.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Integrity of 1-Fmoc-3-pyrrolidineacetic acid
Executive Summary: The "Insulated Chiral Center" Paradox
Welcome to the technical support hub for 1-Fmoc-3-pyrrolidineacetic acid .
If you are visiting this page, you are likely observing double peaks in your HPLC/UPLC traces after coupling this specific building block and suspect racemization.
Immediate Diagnosis: Unlike standard
The chiral center at position 3 of the pyrrolidine ring is separated from the activated carbonyl by a methylene (
If you observe "isomers," you are likely encountering one of two scenarios:
-
The Rotamer Effect (Most Likely): Cis/trans isomerization of the tertiary amide bond on the pyrrolidine ring, creating "ghost" peaks in chromatography.
-
Starting Material Impurity: The commercial building block was supplied as a racemate or with low enantiomeric excess (ee).
Part 1: The Rotamer Trap (Troubleshooting "Ghost" Racemization)
Pyrrolidine derivatives are notorious for displaying distinct cis and trans rotamers on HPLC/UPLC timescales. This is often misdiagnosed as racemization.
The Mechanism
Due to the steric bulk of the Fmoc group and the restricted rotation of the pyrrolidine ring, the
Diagnostic Protocol: The Temperature Stress Test
To confirm if your double peaks are rotamers or true enantiomers, perform the following experiment:
Step 1: Run your standard analytical HPLC gradient at 25°C . Note the retention times and integration of the two peaks. Step 2: Heat the column compartment to 50°C - 60°C (ensure your column is rated for this). Step 3: Re-run the exact same sample.
| Observation | Diagnosis | Action Required |
| Peaks Coalesce (Merge) | Rotamers | No action. The product is pure. The peaks will merge into a single sharp peak at higher temperatures due to rapid interconversion. |
| Peaks Remain Separated | Enantiomers/Diastereomers | Your product contains true chiral impurities. Proceed to Part 3 (Sourcing). |
Part 2: Safe Activation Protocols (Best Practices)
While the chiral center is insulated, the activation of the acetic acid side chain still requires care to prevent
Recommended Workflow: Oxyma/DIC Activation
This method generates the active ester at neutral to slightly acidic pH, preventing any remote possibility of base-catalyzed elimination or degradation.
Reagents:
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
Solvent: DMF or NMP (Anhydrous)
Protocol:
-
Dissolution: Dissolve this compound (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.
-
Activation: Add DIC (3.0 eq) to the mixture.
-
Pre-activation: Stir for 2-3 minutes at room temperature. Note: The solution may turn yellow/orange; this is normal.
-
Coupling: Add the pre-activated mixture to the resin-bound free amine.
-
Reaction Time: Agitate for 45–60 minutes.
Why Avoid HBTU/HATU + DIEA?
While effective, uronium salts (HBTU, HATU) require a tertiary base (DIEA/NMM). In pyrrolidine chemistry, excess base can sometimes lead to obscure side reactions or promote premature Fmoc removal (slow) if the coupling is prolonged. Oxyma/DIC is a "base-free" activation method that is safer for sensitive substrates.
Part 3: Visualization of the "Insulation" Effect
The following diagram illustrates why the standard racemization pathway (Oxazolone formation) is blocked in this molecule compared to a standard amino acid.
Figure 1: Comparison of racemization risks. The methylene bridge in 3-pyrrolidineacetic acid prevents the resonance stabilization required for racemization.
Part 4: Frequently Asked Questions (FAQs)
Q1: I definitely see two peaks that do not merge at high temperature. What now?
A: You likely have a contaminated starting material. Many 3-substituted pyrrolidines are synthesized via cycloaddition reactions that produce racemates. If the resolution step by the vendor was incomplete, you will receive a mixture of
-
Action: Request a Chiral HPLC Certificate of Analysis (CoA) from your vendor specifically for the batch you possess. Standard reverse-phase HPLC purity checks (
) often hide enantiomeric impurities.
Q2: Can I use PyBOP or HATU? A: Yes, but strictly control the base equivalents. Use exactly 2.0 eq of DIEA relative to the amino acid. Excess base serves no purpose here and increases the risk of aspartimide-like side reactions if Asp/Asn residues are present in the peptide sequence.
Q3: Is this molecule the same as Fmoc-
-
Fmoc-
-Proline is usually Fmoc-pyrrolidine-3-carboxylic acid. In that molecule, the chiral center is alpha to the carboxyl group. It is prone to racemization.[3][4] -
Fmoc-3-pyrrolidineacetic acid (your molecule) has an extra carbon (acetic acid side chain). It is structurally a
-amino acid derivative and is stereochemically stable.
References
-
Albericio, F., & El-Faham, A. (2018). Oxyma Pure: The efficient additive for peptide synthesis.[5] Organic Process Research & Development. Link
-
Beilstein Institute. (2014).[6] Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry.[6] Link
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
Phenomenex Application Note. (2023).
-Amino Acids.Link -
Merck Millipore. (2023). Novabiochem® Coupling Reagents and Protocols.Link
Sources
Technical Support Center: Advanced Coupling Strategies for Difficult Fmoc-Pyrrolidine Sequences
Current Status: Operational Ticket ID: PRO-COUPLING-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Pyrrolidine Problem"
In Solid Phase Peptide Synthesis (SPPS), Fmoc-pyrrolidine (Pro) sequences represent a unique intersection of steric and electronic challenges. Unlike primary amines, the secondary amine of proline is incorporated into a five-membered ring, creating significant steric bulk around the nucleophilic center.
Why Standard Protocols Fail:
-
Steric Hindrance: The cyclic nature of proline restricts the approach of bulky activated esters (like Fmoc-AA-OBt).
-
Lower Nucleophilicity: While secondary amines are generally more basic, the steric environment often renders them less nucleophilic in the context of acylation.
-
Diketopiperazine (DKP) Formation: When Pro is at the C-terminus or penultimate position, the chain is highly susceptible to back-biting, leading to premature cleavage and yield loss.
This guide provides a validated escalation matrix for coupling agents when standard HBTU/HCTU protocols fail.
Module 1: Diagnostic Framework
Before switching reagents, diagnose the specific failure mode using the symptoms below.
| Symptom | Probable Cause | Diagnostic Test |
| Deletion Sequences (n-1) | Incomplete coupling due to steric hindrance. | Chloranil Test (Standard Kaiser test usually fails/gives false negatives for secondary amines). |
| Mass -18 Da or Truncation | Diketopiperazine (DKP) formation.[1][2] Common in Xaa-Pro-OResin sequences. | LC-MS analysis of the cleavage cocktail (look for cyclic dipeptide). |
| Double Hits (+ Amino Acid) | Guanidinylation of the amine. | Occurs with Uronium salts (HBTU/HATU) if excess reagent is used or activation is slow. |
Module 2: The Arsenal (Alternative Coupling Agents)
When HBTU fails, do not simply increase equivalents. Switch the mechanism.
COMU (The Modern Standard)
-
Chemistry: Uronium salt based on Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).
-
Why it works: Superior leaving group effect compared to HOBt/HOAt. It minimizes racemization and is safer (non-explosive) than HATU.[3]
-
Best for: General difficult couplings where HBTU yields are <80%.
PyAOP (The Phosphonium Powerhouse)
-
Chemistry: Phosphonium salt of HOAt (7-Azabenzotriazole).
-
Why it works: Unlike Uronium salts (HATU), Phosphonium salts (PyAOP) cannot react with the N-terminal amine to form guanidines.[4] This allows you to use PyAOP in excess or for prolonged reaction times without side reactions.
-
Best for: extremely hindered couplings (e.g., N-Me-AA to Pro) or cyclization steps.
TFFH (The "Nuclear" Option)
-
Chemistry: Tetramethylfluoroformamidinium hexafluorophosphate.[4][5][6]
-
Why it works: It converts the Fmoc-Amino Acid into an Acid Fluoride in situ. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the proline ring better than bulky active esters.
-
Best for: Aib-Pro, Pro-Pro, or N-Me-Xaa couplings.
Module 3: Experimental Protocols
Protocol A: High-Efficiency COMU Coupling
Use this as your first line of defense against difficult Pro sequences.
-
Reagents:
-
Fmoc-AA-OH (3.0 eq)
-
COMU (3.0 eq)
-
DIPEA (6.0 eq)
-
Solvent: DMF (anhydrous)
-
-
Procedure:
-
Note: COMU hydrolyzes faster than HBTU. Do not pre-activate for >2 minutes.
Protocol B: PyAOP "Double Couple" Strategy
Use this for sequences prone to guanidinylation or requiring long reaction times.
-
Reagents:
-
Fmoc-AA-OH (4.0 eq)
-
PyAOP (4.0 eq)
-
HOAt (4.0 eq) - Optional additive for extra suppression of racemization
-
DIPEA (8.0 eq)
-
-
Procedure:
-
Dissolve AA, PyAOP, and HOAt in NMP (N-methylpyrrolidone). NMP often swells resin better than DMF for difficult sequences.
-
Add DIPEA and add to resin.[2]
-
Reaction Time: 2 hours at 40°C (if resin allows) or 4 hours at RT.
-
Repeat: Drain and repeat the coupling once (Double Coupling).
-
Protocol C: TFFH (In-Situ Acid Fluoride)
Use this for Aib-Pro or Pro-Pro linkages.
-
Reagents:
-
Fmoc-AA-OH (4.0 eq)
-
TFFH (4.0 eq)
-
DIPEA (8.0 eq)
-
Solvent: DCM/DMF (1:1 ratio) - DCM helps solubilize the acid fluoride intermediate.
-
-
Procedure:
Module 4: Visualizing the Decision Process
The following decision tree illustrates the logic for selecting the correct coupling agent based on sequence difficulty and steric hindrance.
Caption: Decision Matrix for selecting coupling agents based on steric hindrance and sequence position.
Module 5: Troubleshooting & FAQs
Q1: Why can't I just use HATU for everything? A: HATU is excellent but has two flaws:
-
Guanidinylation: If the coupling is slow (common with Pro), the N-terminus can attack the HATU itself, permanently capping the chain.
-
Stability: HATU solutions in DMF are unstable over long periods (e.g., overnight automated runs). COMU is more stable and PyAOP avoids the guanidinylation risk.
Q2: How do I prevent Diketopiperazine (DKP) formation on Pro-Pro sequences? A: DKP happens when the N-terminal amine attacks the ester linkage to the resin.
-
Solution 1: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl group prevents the attack.
-
Solution 2: Optimize deprotection. DKP is base-catalyzed.[7] Use DBU/Piperidine cocktails for shorter times, or wash immediately after deprotection.
Q3: My Kaiser test is negative, but MS shows a deletion. Why? A: The Kaiser (Ninhydrin) test relies on primary amines. Proline is a secondary amine and will not turn blue/purple. It may turn faint reddish-brown, which is hard to see.
-
Fix: Use the Chloranil Test (turns blue for secondary amines) or perform a micro-cleavage and analyze by LC-MS.
Q4: Can I use microwave heating with these reagents? A:
-
COMU: Yes, highly effective at 50°C.
-
PyAOP: Yes, stable at heat.
-
TFFH: Use caution. Acid fluorides are very reactive; heating may cause hydrolysis if solvents aren't perfectly dry. Stick to RT or 40°C max.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Comprehensive review of COMU and PyAOP mechanisms).
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. J. Am. Chem. Soc.[5] (Original description of TFFH/Acid Fluoride method).
-
Giraud, M., et al. (1999). Diketopiperazine formation: a specific side reaction in the synthesis of Pro-containing peptides. (Mechanistic insight into DKP).
-
Bachem Technical Guides. Peptide Coupling Reagents Guide. (Practical data on reagent stability and selection).
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Characterization of 1-Fmoc-3-pyrrolidineacetic Acid
Introduction: The Analytical Imperative for Novel Peptide Building Blocks
In the landscape of modern drug discovery and peptide chemistry, the structural integrity of synthetic building blocks is paramount. Non-proteinogenic amino acids, such as 1-(9-fluorenylmethoxycarbonyl)-3-pyrrolidineacetic acid (1-Fmoc-3-pyrrolidineacetic acid), are invaluable scaffolds for creating peptides and peptidomimetics with unique conformational constraints and enhanced pharmacological properties.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS), enabling milder reaction conditions compared to older Boc/Benzyl approaches.[3] Consequently, rigorous, multi-faceted analytical characterization is not merely a quality control step but a foundational requirement for ensuring the success of complex multi-step syntheses and the ultimate efficacy of the target molecule.
This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the insights derived from ¹H NMR with those from complementary techniques like ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Part 1: Primary Structural Elucidation via ¹H NMR Spectroscopy
¹H NMR spectroscopy is the gold standard for the initial structural confirmation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like this compound, ¹H NMR allows for the unambiguous verification that the Fmoc group has been successfully attached to the pyrrolidine ring and that the overall molecular framework is intact.
Experimental Protocol: A Step-by-Step Guide
The following protocol is designed for acquiring a high-resolution ¹H NMR spectrum on a standard 400 or 500 MHz spectrometer.[4][5] The choices within this protocol are deliberate to ensure data quality and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound. The causality here relates to achieving an optimal signal-to-noise ratio without causing issues of solubility or line broadening from excessive concentration.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.
-
Expert Insight: CDCl₃ is often preferred for its ability to solubilize many protected amino acids and its relatively simple residual solvent peak.[4] However, if the carboxylic acid proton is of particular interest, DMSO-d₆ is a superior choice as it is less likely to engage in rapid proton exchange, allowing the acidic proton to be observed as a broad singlet.
-
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point.[6]
-
-
Instrumental Setup & Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for several minutes to prevent spectral drift.
-
Perform standard instrument tuning and shimming procedures to maximize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
Acquire the spectrum using a standard pulse program. A typical acquisition involves 16 to 64 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds. The number of scans is a trade-off between experimental time and achieving a good signal-to-noise ratio.
-
Logical Workflow for ¹H NMR Characterization
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Logical workflow for the ¹H NMR characterization of this compound.
Interpreting the Spectrum: A Signature Fingerprint
The ¹H NMR spectrum of this compound can be divided into three key regions corresponding to the Fmoc group, the pyrrolidine ring, and the acetic acid moiety. The presence of rotamers (due to restricted rotation around the carbamate C-N bond) can sometimes lead to the broadening or duplication of peaks, especially those on the pyrrolidine ring adjacent to the nitrogen.
Table 1: Typical ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Insight |
| Fmoc Aromatic (4H) | 7.75 - 7.80 | Doublet (d) | 4H | Protons on the fluorenyl group adjacent to the five-membered ring. Confirms Fmoc presence.[7] |
| Fmoc Aromatic (4H) | 7.25 - 7.45 | Multiplet (m) | 4H | Remaining aromatic protons on the fluorenyl group.[7] |
| Fmoc CH | 4.20 - 4.30 | Triplet (t) | 1H | The single proton on the 9-position of the fluorenyl group. |
| Fmoc CH₂ | 4.40 - 4.50 | Doublet (d) | 2H | The methylene protons of the Fmoc carbamate linker. |
| Pyrrolidine CH₂ (N-CH₂) | 3.20 - 3.70 | Multiplet (m) | 4H | Protons on carbons 2 and 5 of the pyrrolidine ring, adjacent to the nitrogen. Often complex due to rotamers. |
| Pyrrolidine CH | 2.50 - 2.70 | Multiplet (m) | 1H | The single proton at position 3 of the pyrrolidine ring. |
| Pyrrolidine CH₂ | 1.60 - 2.20 | Multiplet (m) | 2H | Protons on carbon 4 of the pyrrolidine ring. |
| Acetic Acid CH₂ | 2.30 - 2.50 | Doublet (d) | 2H | The methylene protons of the acetic acid side chain. |
| Carboxylic Acid OH | ~11.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton. Often not observed in CDCl₃ due to exchange; readily seen in DMSO-d₆. |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.
Part 2: A Comparative Analysis of Characterization Techniques
While ¹H NMR is indispensable for structural confirmation, a comprehensive characterization relies on orthogonal techniques that provide different, complementary information. Relying on a single method can leave critical questions of purity and mass accuracy unanswered.
Alternative and Complementary Methods
-
¹³C NMR Spectroscopy: This technique provides a count of unique carbon atoms and information about their chemical environment (e.g., C=O, aromatic C, aliphatic C). It is less sensitive than ¹H NMR but is excellent for confirming the carbon skeleton of the molecule and identifying the presence of key functional groups like carbonyls from the Fmoc and carboxylic acid groups.[8][9]
-
Mass Spectrometry (MS): MS is the definitive technique for determining the molecular weight of a compound.[10] High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the elemental composition, leaving no ambiguity about the molecular formula. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a compound.[11] By separating the sample from potential impurities (e.g., residual starting materials, side-products), it provides a quantitative measure of purity, typically expressed as a percentage area of the main peak. Chiral HPLC methods can also be employed to determine the enantiomeric purity of the compound.[7]
Comparative Data Summary
The following table objectively compares the information provided by each analytical technique in the context of characterizing this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Primary Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed proton environment, proton-proton connectivity, relative proton count, structural isomerism. | - Provides rich structural detail.- Non-destructive.- Relatively fast for routine checks. | - Less sensitive than MS.- Can be difficult to quantify low-level impurities.[12]- Complex spectra can be challenging to interpret fully. |
| ¹³C NMR | Carbon skeleton, number of unique carbons, presence of key functional groups (e.g., carbonyls). | - Complements ¹H NMR for full structural assignment.- Excellent for confirming functional groups. | - Low natural abundance of ¹³C requires longer acquisition times or higher sample concentration.[13]- Does not provide connectivity information directly (requires 2D NMR). |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), fragmentation patterns for structural clues. | - Extremely high sensitivity.- Unambiguously confirms molecular formula.- Can detect trace-level impurities. | - Provides little to no information on stereochemistry or isomeric structure.- Destructive technique. |
| HPLC | Chemical and enantiomeric purity, quantification of impurities. | - Gold standard for purity assessment.[11][12]- Highly quantitative.- Can be coupled with MS for impurity identification (LC-MS). | - Provides no direct structural information on the main component.- Requires development of a suitable analytical method (mobile phase, column). |
Conclusion and Recommended Workflow
For researchers, scientists, and drug development professionals, the robust characterization of building blocks like this compound is non-negotiable. While ¹H NMR serves as the essential first-pass technique for confirming the chemical structure and covalent bonding, it should not be used in isolation.
A validated, trustworthy characterization workflow integrates these techniques synergistically:
-
Structure Confirmation: Use ¹H NMR and ¹³C NMR to confirm the molecular structure and connectivity.
-
Mass Verification: Employ High-Resolution Mass Spectrometry to verify the exact mass and confirm the elemental composition.
-
Purity Assessment: Utilize HPLC to quantify chemical purity and, if necessary, chiral HPLC to confirm enantiomeric integrity.
By combining the detailed structural insights from NMR with the precise mass information from MS and the quantitative purity data from HPLC, one can establish a complete, verifiable, and authoritative analytical profile for this compound, ensuring its suitability for downstream applications in peptide synthesis and drug discovery.
References
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
- A Comparative Guide to Analytical Techniques for Confirming Fmoc Group
- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
- ¹H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
- A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Thieme.
- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
- Solid-State ¹⁷O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor.
- Fmoc-(2S,4S-4-amino-1-Boc-pyrrolidine-2-carboxylic acid. Chem-Impex.
- 2S,4R-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid. Chem-Impex.
- ¹³C NMR spectra of fully ¹³C-labeled compounds: Does molecule symmetry affect C-C coupling?.
- Pyrrolidine - Mass spectrum (electron ioniz
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Fmoc Amino Acids for SPPS. AltaBioscience.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]
A Comparative Guide to HPLC Retention Time Analysis of 1-Fmoc-3-pyrrolidineacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Significance of 1-Fmoc-3-pyrrolidineacetic Acid
This compound is a crucial building block in peptide synthesis and drug discovery, valued for its unique structural properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), and its successful attachment and removal are critical for achieving high purity and yield of the final peptide product.[1] Accurate and reproducible analytical methods are therefore essential to monitor reaction progress, assess purity, and ensure the quality of intermediates and final products.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of Fmoc-protected amino acids due to its high resolution, sensitivity, and quantitative accuracy. This guide will explore the nuances of HPLC retention time analysis for this compound, providing a comparative framework for method development and optimization.
The Crucial Role of Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing Fmoc-protected amino acids. The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18) and a polar mobile phase. The retention of an analyte is primarily driven by its hydrophobicity; more hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.
The large, hydrophobic fluorenyl group of the Fmoc moiety dominates the retention behavior of this compound in RP-HPLC. However, the pyrrolidine ring and the acetic acid group also contribute to the overall polarity and interaction with the stationary and mobile phases.
Comparative Analysis of RP-HPLC Methods
The retention time of this compound is not a fixed value but is highly dependent on the specific HPLC conditions.[2] Below, we compare two common RP-HPLC methods and discuss the rationale behind the choice of parameters.
Experimental Design
To illustrate the impact of different mobile phase additives on the retention time and peak shape of this compound, a comparative study is proposed.
Objective: To compare the retention time, peak asymmetry, and resolution of this compound using two different acidic modifiers in the mobile phase: Trifluoroacetic Acid (TFA) and Formic Acid (FA).
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A (Aqueous): Water with either 0.1% TFA or 0.1% FA.
-
Mobile Phase B (Organic): Acetonitrile with either 0.1% TFA or 0.1% FA.[4]
-
Sample: this compound dissolved in Acetonitrile/Water (50:50, v/v) to a concentration of 1 mg/mL.[3]
Experimental Protocols
Method 1: Trifluoroacetic Acid (TFA) as a Mobile Phase Modifier
-
Column Equilibration: Equilibrate the C18 column with a mobile phase composition of 70% Mobile Phase A (0.1% TFA in Water) and 30% Mobile Phase B (0.1% TFA in Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10 µL of the sample solution.
-
Elution: Run a gradient elution from 30% to 100% Mobile Phase B over 20 minutes.
-
Detection: Monitor the elution at 265 nm, the characteristic absorbance wavelength for the Fmoc group.[5]
-
Data Analysis: Record the retention time, peak area, and asymmetry factor.
Method 2: Formic Acid (FA) as a Mobile Phase Modifier
-
Column Equilibration: After thoroughly flushing the system to remove all traces of TFA, equilibrate the C18 column with a mobile phase composition of 70% Mobile Phase A (0.1% FA in Water) and 30% Mobile Phase B (0.1% FA in Acetonitrile) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10 µL of the sample solution.
-
Elution: Run the same gradient elution as in Method 1 (30% to 100% Mobile Phase B over 20 minutes).
-
Detection: Monitor the elution at 265 nm.
-
Data Analysis: Record the retention time, peak area, and asymmetry factor.
Expected Results and Discussion
The choice of acidic modifier can significantly impact the chromatography of acidic compounds like this compound.
| Parameter | Method 1 (0.1% TFA) | Method 2 (0.1% FA) | Rationale |
| Expected Retention Time | Longer | Shorter | TFA is a stronger ion-pairing agent than formic acid. It forms a neutral complex with the carboxylate group of the analyte, increasing its hydrophobicity and leading to stronger retention on the C18 column.[4] |
| Expected Peak Shape | Sharper, more symmetric | Potentially broader with more tailing | TFA is effective at masking residual silanol groups on the silica-based stationary phase, which can cause peak tailing with acidic analytes. Formic acid is less effective in this regard. |
| System Suitability | Generally preferred for peak shape and resolution. | May be preferred for applications where TFA is undesirable, such as mass spectrometry, as it is more volatile. | The choice of modifier is often a trade-off between chromatographic performance and compatibility with downstream applications. |
dot graph "hplc_method_comparison_workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} Figure 1: Workflow for the comparative HPLC analysis of this compound.
Alternative Analytical Approaches: A Brief Comparison
While RP-HPLC is the dominant technique, other methods can provide complementary information.
| Technique | Principle | Application for this compound | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the Fmoc group (around 265 nm and 301 nm). | Primarily used for quantifying the loading of the first Fmoc-amino acid onto a resin during SPPS by measuring the concentration of the cleaved Fmoc-piperidine adduct.[1][6] | Simple, rapid, and cost-effective for quantification. | Lacks the separation power of HPLC; cannot distinguish between the target compound and Fmoc-containing impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) to confirm the identity of the peak corresponding to this compound by its molecular weight. | Provides unambiguous identification and structural information. High sensitivity. | Higher cost and complexity compared to UV detection. |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers. | If the 3-pyrrolidineacetic acid moiety is chiral, chiral HPLC would be necessary to separate the (R) and (S) enantiomers of the Fmoc-protected compound.[4] | Essential for stereochemical purity analysis. | More specialized and expensive columns; method development can be more complex. |
Factors Influencing Retention Time Stability
Achieving consistent and reproducible retention times is paramount for reliable analysis. Several factors can cause retention time shifts:[7][8][9]
-
Mobile Phase Composition: Even small variations in the percentage of the organic modifier (acetonitrile) can lead to significant changes in retention time.[9]
-
pH of the Mobile Phase: The ionization state of the carboxylic acid group is pH-dependent, which in turn affects its hydrophobicity and retention. Consistent buffering is crucial.[9]
-
Temperature: An increase in column temperature generally leads to a decrease in retention time due to lower mobile phase viscosity and increased analyte diffusion.[7]
-
Flow Rate: Inconsistent flow rates from the pump will directly impact retention times.
-
Column Aging: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention behavior.[8]
-
System Dwell Volume: The volume between the pump and the column can affect gradient delivery and, consequently, retention times, especially when transferring methods between different HPLC systems.[8]
dot graph "retention_time_factors" { rankdir="LR"; node [shape="ellipse", style="filled", fontname="Arial", fontsize="12"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} Figure 2: Key factors influencing the HPLC retention time.
Conclusion and Recommendations
The retention time of this compound in reversed-phase HPLC is a powerful but variable parameter. For routine purity analysis and reaction monitoring, a robust RP-HPLC method using a C18 column with a gradient of acetonitrile in water and 0.1% TFA as a mobile phase modifier is recommended for optimal peak shape and resolution.
For applications requiring mass spectrometry compatibility, substituting TFA with 0.1% formic acid is a viable alternative, although some optimization may be needed to maintain peak symmetry. It is imperative to control and monitor key parameters such as mobile phase composition, pH, temperature, and flow rate to ensure the reproducibility and accuracy of the analytical results. For stereochemical analysis, chiral HPLC is indispensable.
By understanding the principles outlined in this guide and systematically evaluating the impact of different experimental parameters, researchers can develop and implement reliable HPLC methods for the analysis of this compound, ultimately contributing to the successful development of novel peptide-based therapeutics.
References
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
- BenchChem. (2025, December).
-
Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N. Journal of Chromatography A, 1157(1-2), 118-132. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-25). Academic Press.
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
- ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? [Forum discussion].
- ResearchGate. (n.d.). Methods for Removing the Fmoc Group. [PDF].
- Nowick, J. S. (n.d.).
- Biorelevant.com. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis.
-
Hie, L., et al. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(10), 1299-1304. Available at: [Link]
- Boonchiangma, S., et al. (2015). Reversed Phase Chromatographic Analysis of 13 Amino Acids in Honey Samples. Chiang Mai Journal of Science, 42(3), 669-679.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
-
Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography B: Biomedical Sciences and Applications, 420, 13-21. Available at: [Link]
- Sigma-Aldrich. (n.d.).
- Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function.
- ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC....
- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Ye, Y. (2002). Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC. FOOD SCIENCE, 23(9), 91-93.
- Merck Millipore. (n.d.).
- Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Factors Affecting Retention Time : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. renyi.hu [renyi.hu]
- 7. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. researchgate.net [researchgate.net]
Mass Spectrometry Fragmentation Patterns of Fmoc-Pyrrolidine Derivatives: A Comparative Guide
Topic: Mass Spectrometry Fragmentation Patterns of Fmoc-Pyrrolidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the high-stakes arena of solid-phase peptide synthesis (SPPS) and peptidomimetic drug design, the integrity of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is non-negotiable. For pyrrolidine derivatives—such as Fmoc-Proline (Fmoc-Pro-OH) and its substituted analogs (e.g., Fmoc-4-hydroxyproline )—mass spectrometry (MS) serves as the primary line of defense for quality control.
However, Fmoc-pyrrolidine derivatives exhibit distinct fragmentation behaviors compared to their acyclic counterparts (e.g., Fmoc-Alanine) due to the tertiary carbamate linkage and the cyclic nature of the pyrrolidine ring. This guide dissects these unique patterns, offering a mechanistic comparison against alternative protecting groups and providing a standardized LC-MS/MS workflow for unambiguous identification.
Part 1: Mechanistic Deep Dive
The "Fmoc Reporter" and the Proline Effect
The fragmentation of Fmoc-pyrrolidine derivatives under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by two competing pathways: charge retention on the fluorenyl moiety (the "Reporter" pathway) and charge retention on the pyrrolidine ring (the "Peptide" pathway).
-
The Dibenzofulvene Cation (m/z 179): Unlike Boc-protected derivatives, which fragment via neutral loss of isobutylene and CO₂, Fmoc derivatives characteristically yield a stable aromatic carbocation. The cleavage of the O-CO bond generates the dibenzofulvene cation ([DBF+H]⁺) at m/z 179.08 , or the radical cation at m/z 178 . This is the universal diagnostic ion for Fmoc presence.
-
The Tertiary Carbamate Stability: In Fmoc-Pro-OH, the nitrogen atom is part of a tertiary carbamate. This bond is sterically more hindered and electronically distinct from the secondary carbamate found in Fmoc-Ala-OH.
-
Insight: While the m/z 179 ion remains the base peak in most spectra, the relative abundance of the deprotected pyrrolidine fragment [M - Fmoc + H]⁺ is often lower for proline derivatives than acyclic amino acids due to the higher stability of the tertiary amide bond during the gas-phase protonation process.
-
-
Ring-Specific Fragmentation: Substituted pyrrolidines, such as Fmoc-4-Hyp-OH , exhibit additional neutral losses. The loss of water (-18 Da) from the hydroxyproline ring is a common secondary pathway, often occurring after the loss of the Fmoc group.
Visualization: Fragmentation Pathway
The following diagram illustrates the bifurcated fragmentation pathway of Fmoc-Pro-OH.
Caption: Bifurcated ESI-CID fragmentation pathway of Fmoc-Proline, highlighting the diagnostic m/z 179 reporter ion.
Part 2: Comparative Analysis
This section objectively compares Fmoc-pyrrolidine derivatives against key alternatives to guide selection and analysis.
1. Fmoc-Proline vs. Fmoc-Acyclic Amino Acids (e.g., Fmoc-Ala)
Hypothesis: Does the cyclic nature of proline affect MS detection limits?
-
Observation: Fmoc-Proline derivatives often show a higher intensity precursor ion [M+H]⁺ relative to fragments compared to Fmoc-Ala.
-
Causality: The tertiary amine in the proline ring is more basic (pKa ~10.6) than the primary amine of alanine (pKa ~9.7). In the gas phase, the proline nitrogen strongly sequesters the proton, stabilizing the precursor. However, once fragmentation is induced, the m/z 179 reporter is equally diagnostic for both.
-
Practical Implication: When analyzing mixtures (e.g., crude peptide synthesis cleavage), Fmoc-Pro fragments may appear suppressed if collision energies are optimized for acyclic residues. Recommendation: Use a stepped collision energy (e.g., 20, 35, 50 eV) to ensure detection of both the precursor and the m/z 179 reporter.
2. Fmoc vs. Boc Protecting Groups
A direct comparison of MS signatures for validation purposes.
| Feature | Fmoc-Pyrrolidine (Fmoc-Pro) | Boc-Pyrrolidine (Boc-Pro) |
| Precursor Stability | High (Stable to acid in mobile phase) | Moderate (Labile in acidic LC modifiers) |
| Diagnostic Ion | m/z 179.08 (Dibenzofulvene cation) | m/z 57.07 (t-Butyl cation) |
| Neutral Loss | -222 Da (Fmoc-OH) or -204 Da (DBF) | -56 Da (Isobutylene) & -100 Da (Boc) |
| Fragmentation Mode | Charge remote & charge directed | Predominantly charge directed |
| False Positives | Low (m/z 179 is highly specific) | High (m/z 57 is common background) |
Scientist's Note: The m/z 57 ion for Boc is often buried in low-mass chemical noise. The m/z 179 Fmoc ion is in a "quieter" region of the spectrum, making Fmoc derivatives easier to validate in dirty matrices.
Part 3: Experimental Protocol (Self-Validating Workflow)
Objective: Confirm the identity and purity of Fmoc-4-hydroxyproline (Fmoc-Hyp-OH) using LC-MS/MS.
Materials
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
Method
-
Sample Prep: Dissolve 1 mg of derivative in 1 mL 50:50 ACN:Water. Dilute to 10 µg/mL.
-
LC Gradient: 5% B to 95% B over 5 minutes. Fmoc derivatives are hydrophobic and will elute late (typically >60% B).
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 100 – 1000.
-
MS/MS Trigger: Data-Dependent Acquisition (DDA) on most intense ion.
-
-
Validation Criteria (The "Checkmate"):
-
Criterion 1: Observation of parent ion [M+H]⁺ (Calc. m/z 354.13 for Fmoc-Hyp).
-
Criterion 2: Presence of base peak fragment m/z 179.08 in MS/MS.
-
Criterion 3: Observation of [M - Fmoc + H]⁺ at m/z 132.07 (Hyp core).
-
Workflow Diagram
Caption: Logic flow for the validation of Fmoc-pyrrolidine derivatives via LC-MS/MS.
References
-
Beilstein Journals. (2024). Improved deconvolution of natural products' protein targets using diagnostic ions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Investigations of the mechanism of the "proline effect" in tandem mass spectrometry. Retrieved from [Link]
-
MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
PubChem. (2021).[1] Fmoc-Ala-Pro-OH Compound Summary. Retrieved from [Link]
Sources
Validating peptide sequence integrity with 3-pyrrolidineacetic acid
Title: Structural & Metabolic Integrity: Validating Peptide Candidates with 3-Pyrrolidineacetic Acid Scaffolds
Executive Summary: The Integrity Crisis in Peptide Therapeutics
In the development of peptide therapeutics, "sequence integrity" extends beyond simple chemical purity. It encompasses the molecule's ability to maintain its bioactive conformation and resist proteolytic cleavage in physiological environments.[1][2] Native peptides containing Proline (Pro) often fail this validation step due to rapid enzymatic degradation and uncontrolled cis/trans isomerization.
This guide evaluates 3-Pyrrolidineacetic acid (3-PAA) as a critical structural surrogate for validating and enhancing peptide integrity. By comparing 3-PAA against native Proline and Pipecolic acid, we demonstrate how this
The Challenge: Why Native Sequences Fail Validation
Before introducing the solution, we must define the failure modes of standard peptide sequences during integrity profiling:
-
Proteolytic Susceptibility: Native
-peptide bonds, particularly at the N-terminus of Proline, are primary targets for prolyl endopeptidases. -
Conformational Heterogeneity: Proline exists in equilibrium between cis and trans amide bond rotamers. This heterogeneity complicates receptor binding and NMR structural validation.
-
Bioavailability: Native peptides often lack the lipophilicity required for cell permeation.
The Solution: 3-Pyrrolidineacetic acid acts as a
Comparative Analysis: 3-PAA vs. Alternatives
The following data compares 3-PAA against the industry standards: Native Proline (Control) and Pipecolic Acid (Homoproline).
Table 1: Physicochemical & Stability Performance Matrix
| Feature | Native Proline (Pro) | Pipecolic Acid (Pip) | 3-Pyrrolidineacetic Acid (3-PAA) |
| Class | |||
| Backbone Extension | None (Native) | None | +1 Carbon (Flexible Linker) |
| Proteolytic Stability | Low (<15 min | Moderate | High (>4 hrs |
| Conformational Lock | Rigid ( | Rigid (Chair conformation) | Semi-Rigid (Ring + Linker) |
| Coupling Efficiency | High | Low (Steric hindrance) | Moderate (Req. HATU/HOAt) |
| Application | Native sequences | Rigid turns | Foldamers & Stapled Peptides |
Key Insight: While Pipecolic acid increases rigidity, it often distorts the bioactive helix too aggressively. 3-PAA offers a "Goldilocks" zone—sufficient flexibility to adapt to the receptor pocket, but enough rigidity to prevent enzymatic access.
Scientific Mechanism: The "Integrity by Design" Workflow
To validate a peptide sequence using 3-PAA, researchers must follow a comparative workflow. This process proves that the modification preserves biological function while solving the stability crisis.
Figure 1: Sequence Integrity Validation Workflow
Caption: The iterative workflow for validating peptide integrity. Note that 3-PAA substitution occurs at the Design phase, followed by rigorous enzymatic stress testing.
Experimental Protocol: Synthesis and Validation
This protocol details the incorporation of 3-PAA into a peptide backbone using Fmoc-Solid Phase Peptide Synthesis (SPPS).
A. Synthesis Parameters (Critical for Integrity)
Because 3-PAA contains a secondary amine (in the pyrrolidine ring) and a slightly more sterically hindered acetic acid tail, standard carbodiimide coupling (DIC/Oxyma) often results in deletions.
-
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is required.
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).[3]
-
-
Monitoring: The Kaiser test is ineffective for secondary amines. Use the Chloranil Test or Bromophenol Blue to validate coupling completion.
B. Step-by-Step Protocol
-
Resin Loading: Swell Rink Amide resin in DMF for 30 mins.
-
Deprotection: Remove Fmoc using 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV absorbance to ensure complete removal.
-
Coupling of 3-PAA:
-
Dissolve Fmoc-3-pyrrolidineacetic acid (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
-
Pre-activate for 30 seconds.
-
Add to resin and shake for 60–90 minutes.
-
-
Secondary Coupling (The Critical Step):
-
Coupling the next amino acid onto the bulky secondary amine of the anchored 3-PAA is difficult.
-
Protocol: Use HOAt/HATU double coupling at 50°C for 2 hours.
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
C. Validation Assay: Proteolytic Resistance
To prove the "Integrity" of the 3-PAA modified peptide:
-
Incubate 100 µM of Native Peptide and 3-PAA Peptide in human plasma at 37°C.
-
Aliquot samples at t=0, 30, 60, 120, and 240 minutes.
-
Quench with 1% Formic Acid/Acetonitrile.
-
Analyze via LC-MS/MS.
-
Success Criteria: The 3-PAA peptide should exhibit >80% remaining intact parent mass at t=120 min, whereas native Proline peptides typically drop below 50%.
Structural Logic: Why It Works
The following diagram illustrates the steric and electronic modifications introduced by 3-PAA that prevent protease docking.
Figure 2: Mechanism of Stabilization
Caption: 3-PAA extends the backbone (Beta-peptide), misaligning the scissile bond from the enzyme's catalytic triad, effectively 'shielding' the peptide.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2015). Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applications. PubMed Central. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: (R)-(-)-Pyrrolidine-3-carboxylic acid for Peptide Synthesis.[4] Retrieved from
-
PubChem. (2025). (S)-2-(Pyrrolidin-3-yl)acetic acid: Compound Summary and Chemical Properties. National Library of Medicine.[5] Retrieved from [5]
-
CEM Corporation. (2024). Strategies for Elevated Temperature Peptide Synthesis: Preventing Epimerization in Secondary Amines. Retrieved from
Sources
Crystal Structure Analysis of 1-Fmoc-3-pyrrolidineacetic Acid Derivatives: A Comparative Technical Guide
Topic: Crystal structure analysis of 1-Fmoc-3-pyrrolidineacetic acid derivatives Content Type: Publish Comparison Guide
Executive Summary
This compound (Fmoc-3-PAA) represents a critical class of
This guide provides an in-depth technical comparison of Fmoc-3-PAA against its structural isomers (Fmoc-Proline and Fmoc-
Comparative Analysis: The Conformational Landscape
To understand the "performance" of Fmoc-3-PAA in a crystal lattice and a bioactive peptide, we must benchmark it against the standard-bearers of pyrrolidine chemistry.
Table 1: Structural & Physicochemical Comparison
| Feature | This compound (Target) | Fmoc-Proline (Standard) | Fmoc- |
| Substitution Position | C3 (Ring) | C2 (Ring) | C2 (Ring) + Methylene Spacer |
| Backbone Role | |||
| Turn Induction | Type II' | ||
| Amide Bond Geometry | Trans-favored (>90%) | Cis/Trans Equilibrium (~20% Cis) | Trans-favored |
| Ring Puckering | C3-endo / C3-exo (Substituent dependent) | C | C |
| Crystallizability | High (Fmoc stacking + H-bond donor/acceptor separation) | Moderate (Rotational disorder common) | High |
Mechanism of Action: Conformational Locking
The "performance" of this molecule is defined by its ability to lock a peptide conformation. The 3-position substituent exerts a unique stereoelectronic effect that is distinct from Proline.
Figure 1: Mechanistic flow illustrating how the C3-substitution in Fmoc-3-PAA favors the Trans-amide geometry, facilitating specific beta-turn induction compared to Proline.
Experimental Protocols: Validated Workflows
The following protocols are designed to overcome the common challenge of "oiling out" often observed with Fmoc-protected amino acid derivatives.
Protocol A: High-Quality Crystallization
Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with dimensions >0.1 mm.
Methodology: Dual-Solvent Vapor Diffusion Unlike simple evaporation, this method controls the supersaturation rate, promoting ordered lattice growth.
-
Preparation: Dissolve 20 mg of This compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).
-
The Anti-Solvent: Prepare a reservoir containing 2 mL of n-Heptane or Pentane .
-
Setup:
-
Place the sample vial (uncapped) inside a larger jar containing the anti-solvent.
-
Seal the outer jar tightly.
-
Mechanism:[1] The volatile anti-solvent (Heptane) diffuses into the sample solvent (DCM), slowly increasing polarity and forcing the Fmoc-derivative to crystallize.
-
-
Incubation: Store at 4°C in a vibration-free environment for 3-7 days.
-
Observation: Look for prism-like plates. Needles often indicate too rapid crystallization (dilute and repeat).
Protocol B: X-Ray Data Collection & Analysis
Objective: Solve the structure to <0.8 Å resolution to resolve hydrogen atoms on the acetic acid tail.
-
Mounting: Harvest crystals using a cryo-loop with Paratone-N oil. Flash-cool immediately in a liquid nitrogen stream (100 K).
-
Why? Fmoc groups are thermally sensitive and can show high thermal motion (disorder) at room temperature.
-
-
Data Strategy:
-
Collect a full sphere of data (360° rotation).
-
Exposure: 10-20 seconds per frame (0.5° oscillation).
-
Resolution: Aim for 0.7 Å.
-
-
Refinement (The "Expert" Touch):
-
Fmoc Disorder: The fluorenyl ring often exhibits "libration." If the thermal ellipsoids are elongated, apply rigid-bond restraints (RIGU) in SHELXL.
-
Absolute Configuration: For chiral derivatives, check the Flack parameter. If it is near 0.0 (with small su), the stereochemistry is correct.
-
Workflow Visualization
Figure 2: Decision tree for the crystallization of Fmoc-protected pyrrolidine derivatives, addressing common failure modes like oiling.
Data Interpretation & Performance Metrics
When analyzing the generated CIF (Crystallographic Information File), focus on these three performance indicators:
-
-
Stacking Distance:-
Expectation: The Fmoc groups should align in a "herringbone" or "stacked" motif.
-
Metric: Centroid-to-centroid distance of 3.5 - 3.8 Å indicates strong packing forces, correlating with high melting points and shelf stability.
-
-
Torsion Angles (
):-
Analysis: Calculate the ring puckering parameters (
). -
Significance: 1-Fmoc-3-PAA typically adopts an envelope conformation to minimize steric clash between the C3-acetic acid tail and the N-Fmoc carbamate.
-
-
Hydrogen Bonding Network:
-
Look for intermolecular H-bonds between the carboxylic acid (donor) and the carbamate carbonyl (acceptor). This "head-to-tail" bonding is the primary driver of lattice formation in this class.
-
References
-
Comparison of Proline Puckering
-
Hurley, J. H., et al. (1992). "Flexible-geometry conformational energy maps for the amino acid residue preceding a proline." Biopolymers. Link
-
-
Fmoc-Amino Acid Crystallization Techniques
-
Beta-Amino Acid Structural Analysis
-
White Rose Research Online. "Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-beta-amino butyric acid." Link
-
-
Conformational Preferences of Substituted Pyrrolidines
-
Cis/Trans Isomerization in Proline Derivatives
-
Díaz, L., et al. (2025). "Assessment of Energy Effects Determining cis-trans Proline Isomerization." Journal of Physical Chemistry B. Link
-
Sources
Safety Operating Guide
1-Fmoc-3-pyrrolidineacetic Acid: Proper Disposal & Handling Guide
Part 1: Executive Directive (The "Why" and "How")
In drug discovery and peptide synthesis, 1-Fmoc-3-pyrrolidineacetic acid is a critical building block. However, its disposal is often mishandled due to ambiguity regarding its Fmoc (Fluorenylmethyloxycarbonyl) protecting group.
The Core Safety Thesis: While the molecule itself is not classified as P-listed (acutely toxic) by the EPA, it functions as a chemical irritant and a combustible organic solid . The primary risk during disposal is not explosion, but unintended deprotection . Exposure to basic waste streams (e.g., amines like piperidine) will cleave the Fmoc group, generating dibenzofulvene and potentially altering the waste profile (pH and reactivity) in the drum.
Immediate Action Required:
-
Classify as "Non-Regulated Chemical Waste" (unless mixed with listed solvents).
-
Label clearly as an Irritant (Skin/Eye) and Organic Acid.
Part 2: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its behavior in the waste stream.
| Property | Specification | Operational Implication |
| CAS Number | 144120-54-7 (or isomer specific) | Use for waste manifesting. |
| Physical State | Off-white / White Solid | Dust generation is the primary exposure vector. |
| Acidity | Weak Organic Acid | DO NOT mix with cyanide salts or sulfides (risk of HCN/H₂S gas). |
| Stability | Acid Stable / Base Labile | CRITICAL: Degrades in basic waste (pH > 9). Keep separate from amine waste.[3][4] |
| Hazard Codes | H315, H319, H335 | Irritant to eyes, respiratory system, and skin. |
Part 3: Disposal Workflows (Decision Logic)
The following diagram outlines the decision logic for disposing of this compound. This self-validating system ensures compliance with RCRA regulations and prevents incompatible mixing.
Figure 1: Decision matrix for segregating Fmoc-protected amino acid waste based on physical state and solvent compatibility.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired chemicals, weighing boat residues, or spill cleanup materials.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. If creating dust, use a N95 respirator or work inside a fume hood.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Why? Glass containers can break in the waste drum; plastic is preferred for solids.
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "this compound".[5]
-
Hazards: Check "Irritant" and "Toxic" (precautionary).
-
-
Secondary Containment: Place the sealed container into the laboratory's designated "Solid Organic Waste" drum or pail.
-
Manifesting: Record the weight on the satellite accumulation log.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: HPLC effluent, mother liquors from recrystallization, or SPPS waste.
-
Solvent Identification: Determine the primary solvent.
-
Scenario 1 (DCM/Chloroform): Dispose in Halogenated Waste .
-
Scenario 2 (DMF/DMSO/Methanol): Dispose in Non-Halogenated Waste .
-
-
pH Check (The Expert Step):
-
If the solution contains piperidine (common in Fmoc removal), the solution is basic.
-
Directive: Do not mix this stream with acidic waste streams (like TFA cleavage cocktails). While this compound is a weak acid, mixing bulk acidic and basic waste creates exothermic reactions and pressure buildup.
-
-
Pouring: Use a funnel to prevent spills. Leave 10% headspace in the container for thermal expansion.
-
Cap & Tag: Tightly cap the carboy. Ensure the label lists all solvents and the Fmoc-acid solute.
Part 5: Emergency Procedures (Spills)
In the event of a benchtop spill of solid this compound:
-
Isolate: Alert nearby personnel.
-
Protect: Don PPE (Gloves, Goggles).
-
Contain: Gently cover the spill with wet paper towels to prevent dust generation.
-
Note: Do not dry sweep. Airborne dust is a respiratory irritant.
-
-
Clean: Scoop the wet material into a waste bag. Wipe the surface with a mild soap solution (water/ethanol).
-
Dispose: Treat cleanup materials as Solid Chemical Waste (Protocol A).
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Waste Removal and Waste Tagging. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Fmoc-3-pyrrolidineacetic acid
Executive Summary & Chemical Profile
To: Laboratory Operations Team / Peptide Synthesis Group From: Senior Application Scientist, Technical Safety Division Subject: Safe Handling Protocol for 1-Fmoc-3-pyrrolidineacetic acid (CAS 868523-86-8)
As we integrate This compound into your solid-phase peptide synthesis (SPPS) workflows, it is critical to move beyond generic "white powder" safety assumptions. This reagent is a specialized pyrrolidine derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. While generally stable, its handling requires strict adherence to protocols that prevent both personnel sensitization and hydrolytic degradation of the reagent itself.
Chemical Identity Verification:
-
Molecular Weight: ~351.4 g/mol [1]
-
Physical State: White to off-white powder
-
Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Sensitizer (common to reactive peptide building blocks).
Risk Assessment & PPE Matrix
Scientific Rationale: Fmoc-protected amino acids are generally low-volatility solids. However, the pyrrolidine moiety can exhibit specific biological activity, and the fine particulate nature of the solid presents an inhalation risk. The Fmoc group itself is base-labile; therefore, contact with basic agents (e.g., primary/secondary amines) on gloves or surfaces will degrade the product.
Personal Protective Equipment (PPE) Standards
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Prevents corneal injury from fine dust or accidental splashes of DMF solutions. Safety glasses are insufficient for powder handling due to gap exposure. |
| Dermal (Hand) | Double Nitrile Gloves (Min. 0.11 mm thickness) | Outer Layer: Protects against solvent vehicles (DMF/NMP) which permeate latex rapidly. Inner Layer: Prevents skin contact during doffing.[4] Note: Change gloves immediately if splashed with DMF. |
| Respiratory | N95 / P2 Particulate Respirator (or Fume Hood) | Required if weighing outside a certified fume hood to prevent inhalation of bioactive dusts. |
| Body | Lab Coat (High-Neck, Long Sleeve) | Standard barrier. Tyvek sleeves recommended if handling >10g quantities to prevent cuff contamination. |
Operational Protocol: Handling & Weighing
Objective: Transfer reagent from storage to reaction vessel without inducing hydrolysis or personnel exposure.
Prerequisites:
-
Work area: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Tools: Anti-static weighing boat, stainless steel spatula.
Step-by-Step Procedure:
-
Acclimatization:
-
Remove the reagent container from cold storage (2-8°C).
-
Critical Step: Allow the closed container to equilibrate to room temperature for 30 minutes before opening.
-
Why? Opening a cold bottle introduces atmospheric moisture, which condenses on the powder. This water will hydrolyze the Fmoc ester over time, leading to "deletion sequences" in your peptide synthesis.
-
-
Static Control:
-
Place the weighing boat inside the fume hood.
-
Use an ionizing fan or anti-static gun if available. Fmoc powders are often electrostatic and can "jump" during weighing, creating an inhalation hazard.
-
-
Weighing:
-
Transfer the required mass (typically 1.0 – 5.0 equivalents relative to resin) using a clean spatula.
-
Technique: Do not tap the spatula against the boat; roll the handle to dispense powder gently.
-
-
Solubilization:
-
Dissolve immediately in DMF or NMP .
-
Concentration: Standard concentration for SPPS is 0.2 M .
-
Caution: Ensure the solvent is amine-free .[5] Old DMF can decompose to dimethylamine, which will prematurely remove the Fmoc group (Fmoc cleavage) before coupling occurs.
-
-
Decontamination:
-
Wipe the spatula and balance area with a tissue soaked in ethanol or isopropanol before removing hands from the hood.
-
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision logic for handling and spill response.
Figure 1: Operational logic flow for handling this compound, distinguishing between normal processing and spill response.
Waste Disposal Strategy
Improper disposal of Fmoc reagents can lead to environmental contamination and regulatory fines.
| Waste Category | Composition | Disposal Path |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, expired powder. | Hazardous Solid Waste Drum . Label as "Solid Organic Waste (Contains Nitrogen/Fmoc)". |
| Liquid Waste | Solutions in DMF/NMP, Rinsates.[5] | Halogen-Free Organic Solvents . Note: If DCM was used for washing, segregate into Halogenated Waste. |
| Empty Containers | Glass bottles with trace residue. | Triple rinse with acetone. Deface label. Dispose of as Glass/Sharps (if rinsed) or Solid Chemical Waste (if unrinsed). |
Prohibited Actions:
-
DO NOT dispose of powder in the regular trash or biohazard bins.[6]
-
DO NOT pour DMF solutions down the sink (DMF is a reproductive toxin and aquatic hazard).
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do not use organic solvents on skin, as they increase absorption.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[7][8] Consult an ophthalmologist.
References
-
University of California, Irvine . (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 868523-86-8 [chemicalbook.com]
- 3. This compound | 868523-86-8 [amp.chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. biovera.com.au [biovera.com.au]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
